molecular formula C27H27N3O4S B14968715 6-Ethyl-N-[2-(1-piperidinylcarbonyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide

6-Ethyl-N-[2-(1-piperidinylcarbonyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B14968715
M. Wt: 489.6 g/mol
InChI Key: BGQJLJRMGGAICK-UHFFFAOYSA-N
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Description

6-Ethyl-N-[2-(1-piperidinylcarbonyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of dibenzo thiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-N-[2-(1-piperidinylcarbonyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dibenzo thiazine core, followed by the introduction of the ethyl and piperidinylcarbonyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-N-[2-(1-piperidinylcarbonyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with diverse properties.

Mechanism of Action

The mechanism of action of 6-Ethyl-N-[2-(1-piperidinylcarbonyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-N-[2-(1-piperidinylcarbonyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C27H27N3O4S

Molecular Weight

489.6 g/mol

IUPAC Name

6-ethyl-5,5-dioxo-N-[2-(piperidine-1-carbonyl)phenyl]benzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C27H27N3O4S/c1-2-30-24-15-14-19(18-22(24)20-10-5-7-13-25(20)35(30,33)34)26(31)28-23-12-6-4-11-21(23)27(32)29-16-8-3-9-17-29/h4-7,10-15,18H,2-3,8-9,16-17H2,1H3,(H,28,31)

InChI Key

BGQJLJRMGGAICK-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N4CCCCC4)C5=CC=CC=C5S1(=O)=O

Origin of Product

United States

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